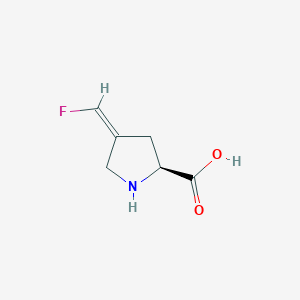
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI)
Description
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
Properties
CAS No. |
138958-02-8 |
|---|---|
Molecular Formula |
C6H8FNO2 |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
InChI Key |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
Isomeric SMILES |
C\1[C@H](NC/C1=C\F)C(=O)O |
Canonical SMILES |
C1C(NCC1=CF)C(=O)O |
Synonyms |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) typically involves the introduction of a fluoromethylene group into the proline structure. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluoromethylene group.
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoromethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can enhance the compound’s binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Fluoromethylene)-L-proline: An isomer with a different spatial arrangement of the fluoromethylene group.
4-Fluoroproline: A derivative with a fluorine atom directly attached to the proline ring.
4-Methylene-L-proline: A compound with a methylene group instead of a fluoromethylene group.
Uniqueness
L-Proline, 4-(fluoromethylene)-, (Z)-(9CI) is unique due to the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


